N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
CAS No.: 1021253-55-3
Cat. No.: VC4791076
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1021253-55-3 |
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Molecular Formula | C21H25N5O4S |
Molecular Weight | 443.52 |
IUPAC Name | N-[6-[4-(5-acetamido-2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C21H25N5O4S/c1-13(27)22-15-7-8-17(30-2)16(12-15)23-19(28)4-3-11-31-20-10-9-18(25-26-20)24-21(29)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29) |
Standard InChI Key | XQEQGCGQDNRDNH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |
Introduction
Pharmacological Relevance
Compounds with similar structural motifs have been explored for various biological activities:
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Antimicrobial Activity: Pyridazine derivatives have shown efficacy against bacterial and fungal pathogens by disrupting key metabolic pathways .
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Anticancer Potential: The presence of aromatic amines and heterocyclic cores suggests possible interaction with DNA or enzymes involved in cell proliferation .
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Anti-inflammatory Properties: Thioether-containing molecules have been studied for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation .
Molecular Docking Studies
Molecular docking can provide insights into the binding affinity of this compound with biological targets such as enzymes or receptors. For instance:
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The pyridazine ring could interact with active sites through π-stacking or hydrogen bonding.
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The cyclopropane moiety may enhance binding specificity by fitting into hydrophobic pockets.
Synthesis Pathways
Although no direct synthesis route was found for this compound, its structure suggests a multi-step synthetic approach:
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Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones.
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Introduction of the Thioether Group: Using alkyl halides and thiols under basic conditions.
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Coupling with Cyclopropanecarboxylic Acid: Via amide bond formation using coupling agents like EDCI or DCC.
Analytical Characterization
To confirm the structure, the following techniques would be essential:
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NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic, aliphatic, and amide groups.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups such as amides (C=O stretch) and thioethers (S-C stretch).
Comparative Analysis
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